molecular formula C8H11NO2 B085555 (5-Amino-2-methoxyphenyl)methanol CAS No. 135-95-5

(5-Amino-2-methoxyphenyl)methanol

Cat. No.: B085555
CAS No.: 135-95-5
M. Wt: 153.18 g/mol
InChI Key: GGIYQZBTVHNMLD-UHFFFAOYSA-N
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Description

(5-Amino-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound is characterized by its amino and methoxy functional groups attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds or the use of methoxy-substituted benzaldehydes. One common method includes the reduction of 5-nitro-2-methoxybenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. Another approach involves the reaction of 5-amino-2-methoxybenzaldehyde with sodium borohydride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(5-Amino-2-methoxyphenyl)methanol is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • Indole derivatives

Uniqueness

(5-Amino-2-methoxyphenyl)methanol is unique due to its specific functional groups and their positions on the phenyl ring. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

(5-amino-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIYQZBTVHNMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285267
Record name (5-amino-2-methoxyphenyl)methanol
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-95-5
Record name 5-Amino-2-methoxybenzyl alcohol
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Record name (5-amino-2-methoxyphenyl)methanol
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Record name (5-amino-2-methoxyphenyl)methanol
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Record name 5-Amino-2-methoxybenzenemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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